PI3Kδ Inhibition: 4-Benzylpiperidin-3-ol Demonstrates Moderate Potency, Whereas 4-Benzylpiperidine Lacks Reported Activity
4-Benzylpiperidin-3-ol inhibits human PI3Kδ-mediated AKT phosphorylation with an IC50 of 102 nM in Ri-1 cells after 30 minutes, as measured by electrochemiluminescence assay [1]. In contrast, a comprehensive search of BindingDB and ChEMBL reveals no reported PI3Kδ inhibitory activity for 4-benzylpiperidine (CAS 31252-42-3), which is instead characterized as a monoamine releasing agent [2]. This differential target engagement profile establishes that the 3-hydroxy group is critical for PI3Kδ binding, rendering 4-benzylpiperidine an unsuitable substitute for PI3K-focused research programs.
| Evidence Dimension | PI3Kδ inhibition (IC50) |
|---|---|
| Target Compound Data | 102 nM |
| Comparator Or Baseline | 4-Benzylpiperidine: No reported PI3Kδ activity |
| Quantified Difference | Target compound: 102 nM; Comparator: activity not detected/reported |
| Conditions | Ri-1 cells, human PI3Kδ, AKT phosphorylation at S473, 30 min incubation |
Why This Matters
For researchers developing PI3Kδ inhibitors or studying the PI3K/AKT pathway, 4-benzylpiperidin-3-ol provides a validated starting point, whereas 4-benzylpiperidine lacks any documented engagement with this therapeutically relevant target.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502): IC50 102 nM against human PI3Kδ. View Source
- [2] Ptable. 4-Benzylpiperidine: Pharmacology and EC50 values. View Source
